Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Overview
Description
“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2N2O2 . It has an average mass of 271.099 Da and a monoisotopic mass of 269.996277 Da .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, has been covered in various studies . Some of the well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
Molecular Structure Analysis
The molecular structure of “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .
Physical And Chemical Properties Analysis
“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 356.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 169.2±26.5 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 66.5±0.3 cm3 .
Scientific Research Applications
Synthesis of Naphthyridine Derivatives : Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is used as a precursor in the synthesis of various naphthyridine derivatives. These derivatives have been explored for their potential antibacterial properties and as intermediates in organic synthesis (Kiely, 1991).
Antimalarial Research : Compounds derived from ethyl 3-aminopyridine-2-carboxylate, which include 2,4-dichloro-1,5-naphthyridine derivatives, were studied for their antimalarial activity. However, these compounds showed no significant activity compared to standard treatments in preliminary in vivo screenings (Barlin & Tan, 1984).
Synthesis of 4-Substituted and 6-Substituted 1,6-Naphthyridin-5(6H)-ones : Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate has been utilized in the synthesis of various substituted 1,6-naphthyridin-5(6H)-ones, which are important for pharmaceutical applications and chemical research (Balogh et al., 2009).
Development of Ethyl Canthinone-1-carboxylates : This compound has been used in the synthesis of ethyl canthinone-1-carboxylates, which are of interest due to their potential biological activities. The synthesis involves a three-step process, including a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction (Ioannidou et al., 2011).
Role in Antibacterial Research : The compound has been involved in the synthesis of pyridone-carboxylic acids, which are studied for their antibacterial properties. These compounds have shown enhanced in vitro activity against certain bacteria, including Pseudomonas aeruginosa (Hirose et al., 1982).
Application in Organic Synthesis : It has been utilized in the synthesis of various organic compounds, including 5-arylanthra[2,1-c][2,7]naphthyridine derivatives. The synthesis process benefits from mild reaction conditions and good yields (Jiang, Wang, & Wang, 2012).
properties
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMYKIJFCCTLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561193 | |
Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
CAS RN |
127094-57-9 | |
Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.